molecular formula C9H18O B8434801 1-(2-Methyl-allyloxy)-pentane

1-(2-Methyl-allyloxy)-pentane

Cat. No.: B8434801
M. Wt: 142.24 g/mol
InChI Key: KYXJCNVEMKFJJG-UHFFFAOYSA-N
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Description

1-(2-Methyl-allyloxy)-pentane is an ether derivative characterized by a pentane backbone substituted with a 2-methyl-allyloxy group.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

1-(2-methylprop-2-enoxy)pentane

InChI

InChI=1S/C9H18O/c1-4-5-6-7-10-8-9(2)3/h2,4-8H2,1,3H3

InChI Key

KYXJCNVEMKFJJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ether Derivatives
  • 2,2-Bis(pentyloxy)propane (CAS 10076-57-0) : This compound features two pentyloxy groups attached to a propane core. Unlike 1-(2-Methyl-allyloxy)-pentane, its linear ether chains lack unsaturated bonds, resulting in lower reactivity. The branched structure of this compound may confer higher polarity and boiling point due to the allyl group’s electron-rich double bond .
  • Diethyl Ether : A simple ether with two ethyl groups. While diethyl ether (boiling point ~35°C) is highly volatile, this compound’s longer carbon chain and allyl substituent likely increase its boiling point and reduce flammability compared to smaller ethers .
Allyl-Substituted Compounds
  • E-1-[1-(1-Naphthalenylmethylene)-1H-inden-3-yl]pentane (JWH-176): A synthetic cannabinoid with a pentane chain attached to a complex aromatic system. While structurally distinct, its pentane backbone highlights how alkyl chains influence lipophilicity and solubility in biological systems. The allyloxy group in this compound offers less steric hindrance, enabling easier participation in addition reactions .

Physical and Chemical Properties

Solubility and Polarity
  • In contrast, this compound’s ether oxygen and allyl group enhance polarity, improving miscibility with moderately polar solvents like dichloromethane or diethyl ether .
  • 3-Pentanone: A ketone with higher polarity than ethers. While 3-pentanone (boiling point ~102°C) has strong dipole-dipole interactions, this compound’s boiling point is expected to fall between pentane (~36°C) and diethyl ether (~35°C), adjusted by its molecular weight .
Reactivity
  • Allyl Ethers : The allyl group in this compound allows participation in electrophilic additions (e.g., bromination) and Diels-Alder reactions, unlike saturated ethers like 2,2-bis(pentyloxy)propane. This reactivity is absent in simple alkanes like pentane .

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